

# A Technical Guide to L-Azidohomoalanine Hydrochloride: Commercial Sources and Applications

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## Compound of Interest

Compound Name: *L-Azidohomoalanine hydrochloride*

Cat. No.: *B613060*

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For Researchers, Scientists, and Drug Development Professionals

**L-Azidohomoalanine hydrochloride** (AHA) has emerged as an indispensable tool in chemical biology and proteomics for the study of de novo protein synthesis. As a non-canonical amino acid analog of methionine, it is incorporated into nascent polypeptide chains by the cellular translational machinery. The bioorthogonal azide group allows for the selective chemical ligation to alkyne-bearing reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process broadly known as "click chemistry." This enables the visualization, identification, and quantification of newly synthesized proteins in a wide range of biological systems. This in-depth guide provides a comprehensive overview of commercial sources for **L-Azidohomoalanine hydrochloride**, its technical specifications, and detailed experimental protocols for its application.

## Commercial Sources and Technical Data

A variety of commercial suppliers offer **L-Azidohomoalanine hydrochloride**, ensuring its accessibility to the research community. The quality and formulation of the compound can vary between suppliers, making it crucial for researchers to consider the specific requirements of their experiments. Key technical data from several prominent vendors are summarized below for easy comparison.

Supplier	Purity	Molecular Weight ( g/mol )	CAS Number	Solubility	Storage Conditions
Tocris Bioscience	Not specified	180.59	942518-29-8	Soluble to 100 mM in water	-20°C
Cayman Chemical	≥95% <a href="#">[1]</a>	180.6 <a href="#">[1]</a>	942518-29-8	Soluble in methanol; slightly soluble in acetonitrile and aqueous solutions <a href="#">[1]</a>	-20°C <a href="#">[1]</a>
TargetMol	Not specified	180.59 <a href="#">[2]</a>	942518-29-8	112.5 mg/mL in H <sub>2</sub> O (sonication recommended) <a href="#">[2]</a>	Powder: -20°C for 3 years; In solvent: -80°C for 1 year <a href="#">[2]</a>
Sigma-Aldrich	Not specified	180.59	942518-29-8	Not specified	Not specified
Carl ROTH	≥98%	180.58	942518-29-8	Not specified	+4°C <a href="#">[3]</a>
MedchemExpress	Not specified	180.59 <a href="#">[4]</a>	942518-29-8	100 mg/mL in H <sub>2</sub> O (ultrasonic and warming to 60°C) <a href="#">[4]</a>	4°C, sealed storage, away from moisture <a href="#">[4]</a>
R&D Systems	Not specified	180.59	942518-29-8	Soluble to 100 mM in water	-20°C
Cambridge Isotope Laboratories	≥98% <a href="#">[5]</a>	180.59 <a href="#">[5]</a>	942518-29-8	Not specified	-20°C, protect from light <a href="#">[5]</a>

AxisPharm	Not specified	180.59	942518-29-8	Water, DMSO, DMF	Not specified
Vector Labs	>95% ( <sup>1</sup> H NMR)[6][7]	180.59[6][7]	942518-29-8	Water, DMSO, DMF[6][7]	-20°C[6][7]
baseclick	≥ 98% (HPLC)[8]	180.58	942518-29-8	Soluble in 0.1 M NaOH(aq) [8]	2-8 °C, dry[8]

## Experimental Protocols

The following sections provide detailed methodologies for the use of **L-Azidohomoalanine hydrochloride** in key experimental applications.

### Metabolic Labeling of Newly Synthesized Proteins in Cell Culture

This protocol describes the incorporation of AHA into the proteome of cultured mammalian cells.

Materials:

- **L-Azidohomoalanine hydrochloride**
- Methionine-free cell culture medium (e.g., DMEM without methionine)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cell culture plates and standard cell culture equipment

Procedure:

- **Cell Seeding:** Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase during the labeling period.

- **Methionine Depletion:** When cells reach the desired confluency, aspirate the complete culture medium and wash the cells once with pre-warmed PBS.
- **Labeling:** Add pre-warmed methionine-free medium containing the desired concentration of **L-Azidohomoalanine hydrochloride** (typically 25-50  $\mu\text{M}$ ) to the cells. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.
- **Incubation:** Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.
- **Cell Harvest:** After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.

## Cell Lysis and Protein Extraction

This protocol outlines the preparation of cell lysates for subsequent click chemistry and analysis.

### Materials:

- RIPA buffer or other suitable lysis buffer
- Protease inhibitor cocktail
- Cell scraper
- Microcentrifuge tubes

### Procedure:

- **Lysis:** Add ice-cold lysis buffer supplemented with protease inhibitors to the washed cell monolayer.
- **Scraping:** Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- **Incubation:** Incubate the lysate on ice for 30 minutes, vortexing occasionally.

- Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the ligation of an alkyne-bearing reporter tag (e.g., a fluorescent dye or biotin) to the azide-modified proteins in the cell lysate.

Materials:

- AHA-labeled protein lysate
- Alkyne-reporter tag (e.g., alkyne-biotin or a fluorescent alkyne)
- Tris(2-carboxyethyl)phosphine (TCEP) solution
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) solution
- Sodium ascorbate solution

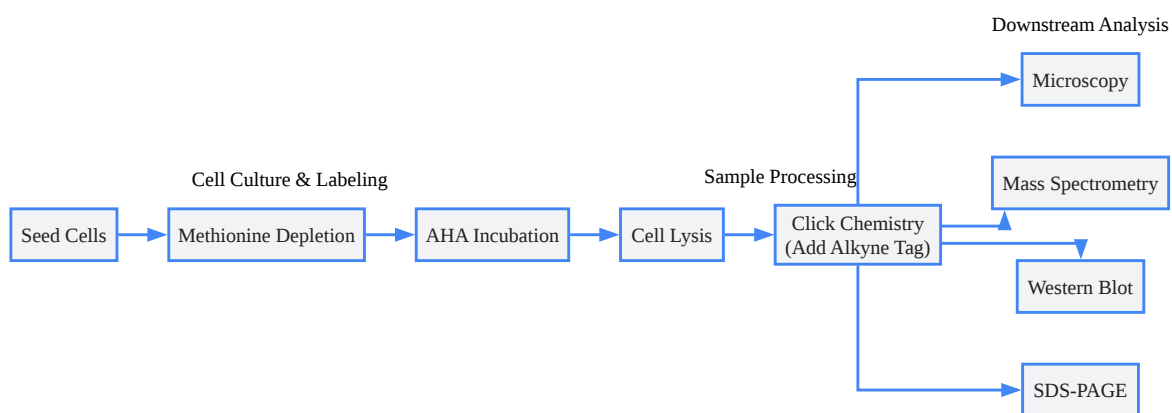
Procedure:

- Reaction Mix Preparation: In a microcentrifuge tube, combine the following reagents in order:
  - AHA-labeled protein lysate
  - Alkyne-reporter tag
  - TCEP
  - TBTA

- $\text{CuSO}_4$
- Initiation: Add freshly prepared sodium ascorbate to initiate the click reaction.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking, protected from light if a fluorescent tag is used.
- Protein Precipitation (Optional): The labeled proteins can be precipitated using methods such as acetone or methanol/chloroform precipitation to remove excess reagents.
- Downstream Analysis: The labeled proteins are now ready for various downstream analyses, including SDS-PAGE, Western blotting, mass spectrometry, or affinity purification (if a biotin tag was used).

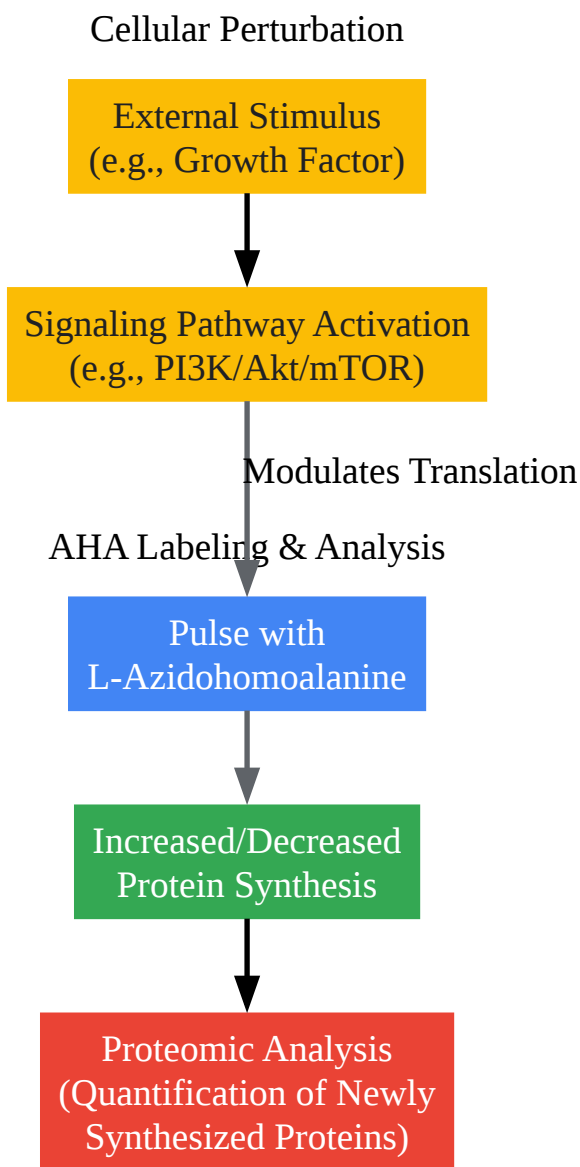
## Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical experimental workflow for AHA labeling and an example of how AHA can be used to study the impact of a signaling pathway on protein synthesis.



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General experimental workflow for L-Azidohomoalanine labeling.



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Using AHA to study the effect of a signaling pathway on protein synthesis.

## Conclusion

**L-Azidohomoalanine hydrochloride** is a powerful and versatile tool for investigating the dynamics of protein synthesis in a multitude of biological contexts. Its commercial availability from a range of suppliers, coupled with well-established and robust experimental protocols, makes it an accessible reagent for researchers in both academic and industrial settings. The ability to specifically tag and identify newly synthesized proteins provides invaluable insights



into cellular responses to various stimuli, the mechanisms of drug action, and the fundamental processes that govern cellular homeostasis. As proteomic technologies continue to advance, the applications of **L-Azidohomoalanine hydrochloride** are expected to expand, further solidifying its role as a cornerstone of modern biological research.

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